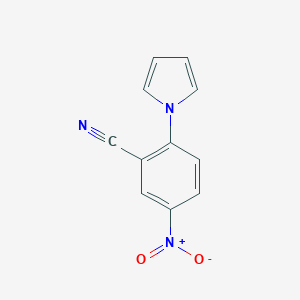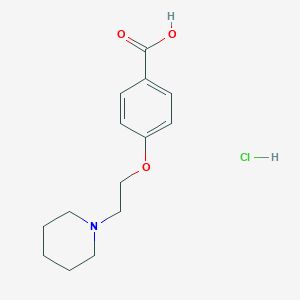
4-(2-哌啶乙氧基)苯甲酸盐酸盐
概述
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. For instance, Mohammad Hossain et al. (2020) discuss the synthesis of a novel series of compounds with potential antineoplastic activities, emphasizing the importance of structure-activity relationships and the synthesis approaches utilized in their development (Hossain et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds significantly influences their biological activity and interaction with biological targets. Studies such as the one by S. A. A. Hussein et al. (2023) on hydroxy benzoic acid derivatives highlight the importance of docking studies and molecular interactions in understanding the efficacy of compounds as enzyme inhibitors (Hussein et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Piperidinoethoxy)benzoic acid hydrochloride and its derivatives are pivotal for its application in medicinal chemistry. For example, nucleophilic aromatic substitution reactions are fundamental in modifying the structure of aromatic compounds, which is crucial for the development of new pharmaceuticals (Pietra & Vitali, 1972).
科学研究应用
荧光分子探针: 衍生物 4-(6-哌啶基-1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)苯甲酸用作 ZnO 纳米颗粒的灵敏分子探针,展示了非凡的荧光特性(Bekere 等人,2013)。
虫害控制: Piper kelleyi Tepe 的异戊二烯基苯甲酸衍生物显著降低毛虫的适应性,表明在热带森林中控制虫害的潜力(Jeffrey 等人,2014)。
晶体结构研究: 相关化合物 4-羧基哌啶鎓氯化物已被研究其晶体和分子结构,加深了对这种材料的理解(Szafran 等人,2007)。
药理学杂交化合物: 研究人员使用 4-[(1-氧代-3,4-二氢-2H-萘-2-亚甲基)甲基]苯甲酸合成了杂交化合物,表明苯甲酸衍生物在创建药理活性化合物方面的多功能性(Ivanova 等人,2019)。
抗炎药: 一项研究开发了 2-二取代-氨基-4-芳基噻唑-5-基烷酸,显示出作为抗炎药的潜力,突出了此类衍生物的治疗应用(Hirai & Sugimoto, 1977)。
抗菌活性: 含有苯甲酸衍生物的 Piper gaudichaudianum Kuntze 叶对各种细菌表现出抗菌活性,表明在医疗和制药领域的应用潜力(Nogueira Puhl 等人,2011)。
安全和危害
Safety measures should be taken when handling “4-(2-Piperidinoethoxy)benzoic acid hydrochloride”. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVTYSMYHSVDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057841 | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidinoethoxy)benzoic acid hydrochloride | |
CAS RN |
84449-80-9 | |
| Record name | Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-piperidinoethoxy]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

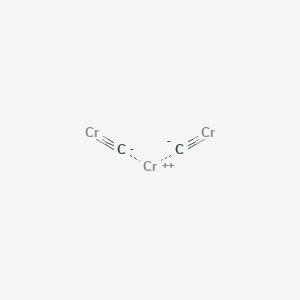

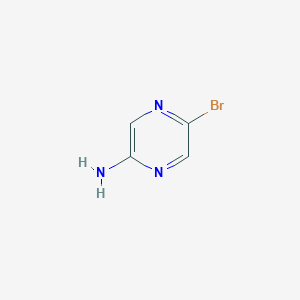
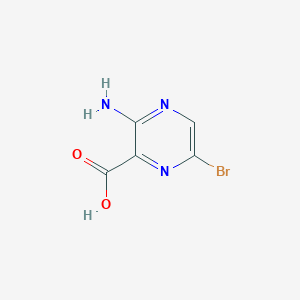
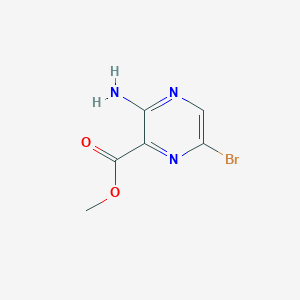
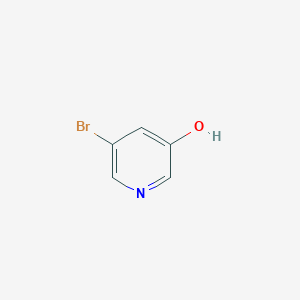
![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
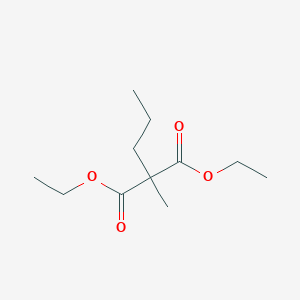
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
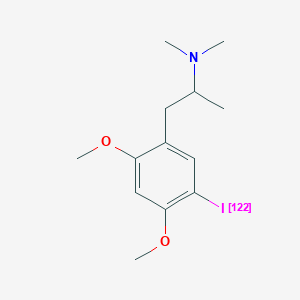
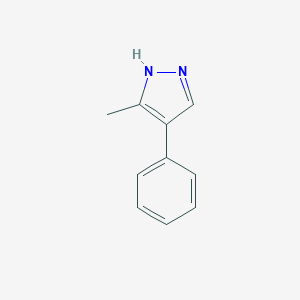
![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
